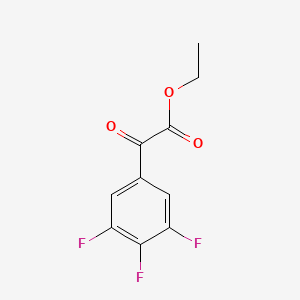

Ethyl 3,4,5-trifluorobenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-2-16-10(15)9(14)5-3-6(11)8(13)7(12)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPTGFKDHOQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374558 | |

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732251-58-0 | |

| Record name | Ethyl 3,4,5-trifluorobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,4,5-trifluorobenzoylformate (CAS 732251-58-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 3,4,5-trifluorobenzoylformate is a fluorinated aromatic α-keto ester of significant interest in contemporary medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This guide, intended for a specialist audience, provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this versatile building block. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates information from analogous structures and established chemical principles to provide a robust working framework for its use in a research and development setting.

Physicochemical Properties

This compound is a specialized organic compound with the following key identifiers:

| Property | Value |

| CAS Number | 732251-58-0 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | ethyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate |

| Appearance | Predicted to be a colorless to pale yellow liquid |

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with ethyl oxalyl chloride.[3][4] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the trifluorinated aromatic ring, facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,2,3-trifluorobenzene ring. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final product. Due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is generally required.[5]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation and should be adapted and optimized as necessary.[5][6][7]

Materials and Equipment:

-

1,2,3-Trifluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Nitrogen or argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Place a drying tube filled with a suitable desiccant (e.g., calcium chloride) atop the condenser.

-

Reagent Charging: To the flask, add anhydrous dichloromethane and anhydrous aluminum chloride (1.1 - 1.3 equivalents). Cool the resulting suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Dissolve ethyl oxalyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the ethyl oxalyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes, maintaining the internal temperature below 10 °C.

-

Addition of Aromatic Substrate: Dissolve 1,2,3-trifluorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1,2,3-trifluorobenzene solution dropwise to the reaction mixture over 20-40 minutes, keeping the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][9] This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

Purification

The crude product can be purified by flash column chromatography on silica gel.[10][11][12][13] The choice of eluent will depend on the polarity of the product and any impurities. A typical starting point would be a mixture of hexanes and ethyl acetate, with the polarity gradually increased. The fractions should be monitored by TLC to isolate the pure product.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the ethyl group and the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH ₃ |

| ~4.4 | Quartet | 2H | -CH ₂CH₃ |

| ~7.6 - 7.9 | Multiplet | 2H | Aromatic protons |

The aromatic region will likely show a complex multiplet due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂C H₃ |

| ~63 | -C H₂CH₃ |

| ~110 - 120 (doublet of doublets) | Aromatic C-H |

| ~140 - 160 (multiplet) | Aromatic C-F and C-C=O |

| ~162 | Ester C =O |

| ~185 | Ketone C =O |

The signals for the fluorinated aromatic carbons will appear as multiplets due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[14][15] The spectrum is expected to show two distinct signals for the two different fluorine environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -130 to -140 | Multiplet | F at C4 |

| -150 to -160 | Multiplet | F at C3 and C5 |

The chemical shifts are referenced to CFCl₃. The multiplicities will arise from ¹⁹F-¹⁹F and ¹⁹F-¹H coupling.

FT-IR Spectroscopy

The FT-IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.[16][17]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1740-1720 | Strong | C=O stretching (ester and ketone) |

| ~1600, ~1450 | Medium | C=C stretching (aromatic) |

| ~1300-1000 | Strong | C-O stretching (ester) and C-F stretching |

Mass Spectrometry

The mass spectrum (electron ionization) will show the molecular ion peak and characteristic fragmentation patterns.[11][18][19][20][21]

| Predicted m/z | Fragment |

| 232 | [M]⁺ |

| 203 | [M - C₂H₅]⁺ |

| 187 | [M - OC₂H₅]⁺ |

| 159 | [M - COOC₂H₅]⁺ |

| 131 | [F₃C₆H₂]⁺ |

Reactivity and Potential Applications

This compound possesses two key reactive sites: the α-keto ester moiety and the trifluorinated aromatic ring.

-

α-Keto Ester Reactivity: The adjacent carbonyl groups make the α-carbon acidic and susceptible to enolization. This functional group can participate in a variety of reactions, including nucleophilic additions, reductions, and condensations, making it a valuable precursor for the synthesis of more complex molecules.[1][8]

-

Aromatic Ring Reactivity: The fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards further electrophilic substitution. However, they can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Potential Applications in Drug Discovery:

The incorporation of a trifluorinated phenyl group can enhance the metabolic stability and binding affinity of drug candidates. α-Keto esters and their derivatives are known to be important intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents.[8] The unique electronic properties of this compound make it an attractive building block for the synthesis of novel bioactive compounds.

Safety, Handling, and Disposal

5.1. Hazard Identification and Personal Protective Equipment (PPE):

-

This compound: While specific toxicity data is not available, it should be handled with care as with all laboratory chemicals. Assume it is an irritant to the eyes, skin, and respiratory system.

-

Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and HCl gas.[18][22] Ethyl oxalyl chloride is a corrosive lachrymator.

-

PPE: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[2][23][24]

5.2. Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

5.3. Waste Disposal:

-

Reaction Quenching: The quenching of the Friedel-Crafts reaction mixture is highly exothermic and releases HCl gas. This must be done slowly and with cooling in a fume hood.[8][9]

-

Aluminum Chloride Waste: The aqueous waste containing aluminum salts should be neutralized before disposal. Consult your institution's environmental health and safety guidelines for proper disposal procedures for aluminum-containing waste.[16][25][26]

-

Organic Waste: All organic solvents and residues should be collected in a designated hazardous waste container for proper disposal.

Caption: Workflow for the proposed synthesis and purification.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound ? | ResearchGate. (2017, December 12). Retrieved January 17, 2026, from [Link]

- CN104803873A - Method for recycling Al resources in Friedel-Crafts reaction - Google Patents. (n.d.).

-

Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 17, 2026, from [Link]

-

Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Retrieved January 17, 2026, from [Link]

-

Material Safety Data Sheet - EPA OSC Response. (n.d.). Retrieved January 17, 2026, from [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet. (1999, January). Retrieved January 17, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (2008, July). Retrieved January 17, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives - Journal of the Chemical Society A - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

-

Friedel-Crafts - Acylation - Common Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, January 10). Retrieved January 17, 2026, from [Link]

-

column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved January 17, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 17, 2026, from [Link]

-

Column Chromatography Theory - Chemistry Online @ UTSC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 17, 2026, from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectra of Aromatic Esters | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

-

Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

-

Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. (2020, May 15). Retrieved January 17, 2026, from [Link]

-

Ethyl Benzoylformate - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

friedel-crafts acylation of benzene. (n.d.). Retrieved January 17, 2026, from [Link]

-

Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ethyl 2-(2-fluorophenyl)-2-oxoacetate - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

-

Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones - ACS Publications. (2011, January 19). Retrieved January 17, 2026, from [Link]

-

Synthesis of Ketones and Mono-fluorinated Ketones via Boron Eno- lates Formed by Substitution of Esters with Benzylboronic Ester - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 17, 2026, from [Link]

-

Carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. sarponggroup.com [sarponggroup.com]

- 2. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethyl benzoyl formate, 1603-79-8 [thegoodscentscompany.com]

- 4. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. scribd.com [scribd.com]

- 18. ehs.princeton.edu [ehs.princeton.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. whitman.edu [whitman.edu]

- 22. nj.gov [nj.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 25. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 26. response.epa.gov [response.epa.gov]

An In-depth Technical Guide to the Molecular Structure of Ethyl 3,4,5-trifluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3,4,5-trifluorobenzoylformate, a fluorinated α-keto ester of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular architecture, spectroscopic signature, and synthetic pathways, offering insights grounded in established chemical principles. This document is intended to serve as a valuable resource for researchers leveraging this versatile building block in the development of novel therapeutics.

Introduction: The Significance of Fluorinated α-Keto Esters

This compound, with the CAS Number 732251-58-0, belongs to the class of α-keto esters. These motifs are recognized as valuable synthetic intermediates due to the presence of two adjacent and reactive carbonyl groups. The introduction of fluorine atoms onto the phenyl ring, as in the case of this compound, imparts unique physicochemical properties. Fluorine's high electronegativity can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly sought after in drug design[1].

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 732251-58-0 | |

| Molecular Formula | C₁₀H₇F₃O₃ | |

| Molecular Weight | 232.16 g/mol |

The molecular structure consists of a 3,4,5-trifluorinated phenyl ring attached to an ethyl ester through an α-keto group. The presence of three fluorine atoms creates a strong electron-withdrawing effect on the aromatic ring, enhancing the electrophilicity of the carbonyl carbons.

Synthesis of this compound: A Mechanistic Approach

The primary synthetic route to aryl α-keto esters like this compound is the Friedel-Crafts acylation [2][3][4]. This powerful carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with ethyl oxalyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃)[2][3][4].

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, protocol based on established Friedel-Crafts acylation procedures. Researchers should optimize these conditions for their specific setup.

Materials:

-

1,2,3-Trifluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process.

-

After the addition is complete, add 1,2,3-trifluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals for the ethyl group and the aromatic protons.

-

Ethyl Group:

-

A triplet around δ 1.4 ppm (3H), corresponding to the methyl protons (-CH₃), coupled to the adjacent methylene protons.

-

A quartet around δ 4.4 ppm (2H), corresponding to the methylene protons (-CH₂-), coupled to the methyl protons.

-

-

Aromatic Region:

-

The two protons on the trifluorinated phenyl ring are expected to appear as a multiplet in the downfield region (likely δ 7.5-8.0 ppm) due to the strong electron-withdrawing effect of the fluorine atoms and the benzoylformate group. The coupling with the three fluorine atoms will result in a complex splitting pattern.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the carbon environments in the molecule.

-

Ethyl Group:

-

A signal around δ 14 ppm for the methyl carbon (-CH₃).

-

A signal around δ 62 ppm for the methylene carbon (-O-CH₂-).

-

-

Carbonyl Carbons:

-

The ester carbonyl carbon is expected around δ 163 ppm.

-

The ketone carbonyl carbon will be further downfield, likely in the range of δ 180-190 ppm.

-

-

Aromatic Carbons:

-

The carbon atoms attached to fluorine will show characteristic large carbon-fluorine coupling constants (¹JC-F). The chemical shifts will be in the aromatic region (δ 110-160 ppm), with the exact positions influenced by the fluorine substitution pattern.

-

FT-IR Spectroscopy (Predicted)

The infrared spectrum will be dominated by the stretching vibrations of the carbonyl groups.

-

C=O Stretching:

-

A strong, sharp absorption band for the α-keto carbonyl group is expected in the region of 1720-1740 cm⁻¹.

-

Another strong, sharp absorption for the ester carbonyl group will likely appear at a slightly higher wavenumber, around 1740-1760 cm⁻¹.

-

-

C-F Stretching:

-

Strong absorptions corresponding to the C-F stretching vibrations on the aromatic ring are expected in the region of 1100-1300 cm⁻¹.

-

-

Aromatic C=C Stretching:

-

Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 232, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 187.

-

Loss of the entire ethyl ester group (-COOCH₂CH₃) to give the trifluorobenzoyl cation at m/z = 159.

-

Cleavage of the C-C bond between the carbonyls can lead to various smaller fragments.

-

Caption: Predicted major fragmentation pathways for this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluorophenyl moiety is a common feature in many active pharmaceutical ingredients, contributing to enhanced efficacy and improved pharmacokinetic profiles. The α-keto ester functionality allows for a variety of chemical transformations, including:

-

Heterocycle Synthesis: α-Keto esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which form the core of many drugs.

-

Asymmetric Synthesis: The ketone group can be stereoselectively reduced to a chiral alcohol, introducing a stereocenter into the molecule, which is often critical for biological activity.

-

Nucleophilic Additions: The electrophilic carbonyl groups are susceptible to attack by various nucleophiles, enabling the construction of diverse molecular scaffolds.

The incorporation of the 3,4,5-trifluorophenyl group can be particularly advantageous in modulating the properties of lead compounds in drug discovery programs.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the pharmaceutical and life sciences. Its unique molecular structure, characterized by the presence of a trifluorinated aromatic ring and a reactive α-keto ester moiety, makes it an attractive starting material for the synthesis of novel bioactive compounds. While experimental data for this specific molecule is not widely published, a thorough understanding of its predicted properties and reactivity, based on the well-established principles of organic chemistry and the analysis of analogous structures, provides a solid foundation for its application in research and development.

References

-

PubChem. Ethyl (pentafluorobenzoyl)acetate. [Link]

-

Beilstein Journal of Organic Chemistry. Vicinal ketoesters – key intermediates in the total synthesis of natural products. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

-

PrepChem. Synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate. [Link]

-

Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. [Link]

-

PubMed Central. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link]

Sources

Ethyl 3,4,5-trifluorobenzoylformate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3,4,5-Trifluorobenzoylformate

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of the synthetic pathways leading to this compound. This fluorinated building block is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity.[1] This document outlines the primary synthetic routes, providing both theoretical understanding and practical, step-by-step protocols.

The most direct and industrially scalable approach to this compound is through a Friedel-Crafts acylation reaction.[2][3] This classic electrophilic aromatic substitution allows for the direct introduction of an acyl group onto the aromatic ring. In this case, 1,2,3-trifluorobenzene is acylated using ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][4][5]

The Lewis acid activates the ethyl oxalyl chloride by coordinating to a chlorine atom, which facilitates the formation of a highly electrophilic acylium ion.[4] The π-electrons of the trifluorobenzene ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).[4] Subsequent deprotonation of this intermediate by a weak base, such as the AlCl₄⁻ complex, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.[2][4] However, it is important to note that the product, a ketone, can form a stable complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[2]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2,3-Trifluorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature at 0°C. The reaction between the Lewis acid and the acyl chloride is exothermic.[4]

-

Once the addition is complete, add 1,2,3-trifluorobenzene (1.0 eq) dropwise, ensuring the temperature does not exceed 5°C.

-

After the addition of the trifluorobenzene, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizing the Friedel-Crafts Acylation Workflow

Sources

An In-depth Technical Guide to the Physical Characteristics of Ethyl 3,4,5-trifluorobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the anticipated physical characteristics of Ethyl 3,4,5-trifluorobenzoylformate and outlines detailed methodologies for their empirical determination. While specific experimental data for this compound is not widely published, this document serves as a robust framework for researchers initiating work with this molecule. It combines theoretical knowledge with established analytical protocols to empower scientists in their characterization efforts. The guide is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a thorough understanding of the characterization process.

Introduction and Molecular Identity

This compound, with the CAS Number 732251-58-0, is a fluorinated organic compound of interest in medicinal chemistry and materials science.[1] The presence of a trifluorinated benzene ring, an alpha-ketoester moiety, and an ethyl ester group suggests unique electronic and steric properties that can be exploited in drug design and the synthesis of novel materials. The molecular formula is C₁₀H₇F₃O₃, corresponding to a molecular weight of 232.16 g/mol .[1]

A precise understanding of its physical characteristics is paramount for its effective application, including solubility for reaction and formulation optimization, melting and boiling points for purification and handling, and spectroscopic profiles for structural confirmation and quality control.

Predicted Physical Properties and Rationale

The physical properties of a molecule are a direct consequence of its structure. The trifluorinated phenyl group in this compound is expected to significantly influence its characteristics. Fluorine's high electronegativity can lead to strong dipole-dipole interactions and may affect crystal packing, potentially leading to a higher melting point compared to its non-fluorinated analog. Furthermore, fluorinated compounds often exhibit altered solubility profiles, sometimes displaying enhanced solubility in organic solvents and reduced solubility in aqueous media.

The alpha-ketoester functionality introduces polarity and potential for hydrogen bonding, which will also play a role in its physical state and solubility. The ethyl ester provides a degree of lipophilicity.

Table 1: Predicted and Known Properties of this compound

| Property | Value | Rationale/Source |

| CAS Number | 732251-58-0 | [1] |

| Molecular Formula | C₁₀H₇F₃O₃ | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar benzoylformate esters. |

| Melting Point | To be determined | The degree of fluorination and molecular symmetry will influence the crystal lattice energy. |

| Boiling Point | To be determined | Expected to be elevated due to polarity and molecular weight. |

| Density | To be determined | Likely greater than 1 g/mL due to the presence of fluorine atoms. |

| Solubility | To be determined | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited aqueous solubility is anticipated. |

Experimental Protocols for Physical Characterization

The following section details the standard operating procedures for the determination of the key physical characteristics of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, with the temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

-

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Methodology:

-

Apparatus: A Thiele tube or a micro-boiling point apparatus is suitable for small sample volumes.

-

Procedure (Thiele Tube Method):

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Methodology:

-

Apparatus: A pycnometer or a calibrated volumetric flask and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., deionized water).

-

The density is calculated using the formula: Density = Mass / Volume.

-

Spectroscopic Characterization Workflows

Spectroscopic analysis is essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

-

Expected Signals:

-

A triplet and a quartet in the upfield region corresponding to the ethyl group protons.

-

A multiplet in the aromatic region corresponding to the two protons on the trifluorinated benzene ring. The coupling patterns will be complex due to fluorine-proton coupling.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Expected Signals:

-

Signals for the two carbons of the ethyl group.

-

Signals for the carbonyl carbons of the keto and ester groups.

-

Multiple signals in the aromatic region for the carbons of the trifluorinated ring, with characteristic C-F coupling.

-

¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Similar to ¹H NMR.

-

Data Acquisition: A ¹⁹F NMR spectrum is acquired.

-

Expected Signals: Two signals are expected for the non-equivalent fluorine atoms on the aromatic ring, with fluorine-fluorine coupling observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small drop of the liquid or a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

Strong C=O stretching vibrations for the ketone and ester carbonyl groups (around 1720-1750 cm⁻¹).

-

C-O stretching vibrations for the ester.

-

C-F stretching vibrations in the fingerprint region (around 1100-1300 cm⁻¹).

-

Aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography.

-

Ionization: The sample is bombarded with electrons, causing ionization and fragmentation.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Ions:

-

A molecular ion (M⁺) peak corresponding to the molecular weight of 232.16.

-

Characteristic fragment ions resulting from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and carbon monoxide (-CO).

-

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive physical and structural characterization of this compound.

Caption: Workflow for the Characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of this compound. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can confidently determine the physical and structural properties of this compound. The provided methodologies are robust and widely accepted in the scientific community, ensuring the generation of reliable and reproducible data, which is critical for advancing research and development in fields where this molecule holds promise.

References

Sources

A Technical Guide to the Purity and Characterization of Ethyl 3,4,5-trifluorobenzoylformate

Introduction: Context and Significance

Ethyl 3,4,5-trifluorobenzoylformate is a highly functionalized aromatic ketoester. The presence of a trifluorinated benzene ring combined with a reactive α-ketoester moiety makes it a valuable, yet complex, building block for medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the adjacent carbonyl groups, offering unique synthetic possibilities.[1]

Given its potential role in the synthesis of high-value final products, such as novel pharmaceuticals or specialized polymers, the purity and structural integrity of this compound are of paramount importance. Impurities, whether from starting materials, side reactions, or degradation, can have profound, often detrimental, effects on reaction yields, downstream processing, and the safety and efficacy of the final product.

This guide provides a comprehensive framework for the definitive characterization and purity assessment of this compound. We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques and experimental design, establishing a self-validating system for quality control.

Plausible Synthesis and Anticipated Impurity Profile

A robust analytical strategy begins with understanding the compound's synthetic origin. A likely route to this compound is a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction would involve the condensation of diethyl oxalate with a 3,4,5-trifluorophenyl Grignard reagent or a similar organometallic species, followed by an acidic workup.

Hypothetical Synthesis Pathway:

-

Grignard Formation : Reaction of 1-bromo-3,4,5-trifluorobenzene with magnesium turnings.

-

Acylation : Reaction of the Grignard reagent with diethyl oxalate.

-

Workup/Hydrolysis : Quenching the reaction with a mild acid to yield the final product.

Based on this pathway, a profile of potential impurities can be anticipated:

-

Starting Materials : Unreacted 1-bromo-3,4,5-trifluorobenzene or diethyl oxalate.

-

Side-Products : Biphenyl derivatives from Grignard self-coupling. Over-addition products where the Grignard reagent reacts twice with diethyl oxalate.

-

Solvent & Reagent Residues : Residual solvents like diethyl ether or tetrahydrofuran.

-

Degradation Products : Hydrolysis of the ester to the corresponding carboxylic acid.

Structural Elucidation: Confirming Molecular Identity

Before purity can be assessed, the identity of the bulk material must be unequivocally confirmed. A multi-technique approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.[2][3]

-

¹H NMR : Provides information on the ethyl group protons and any aromatic protons. The ethyl group should present as a characteristic triplet and quartet.

-

¹³C NMR : Confirms the carbon backbone, including the two carbonyl carbons, the carbons of the ethyl group, and the fluorinated aromatic ring carbons, which will show characteristic C-F coupling.

-

¹⁹F NMR : This is a crucial and highly sensitive technique for fluorinated compounds.[2][4] It provides a direct window into the electronic environment of the fluorine atoms on the aromatic ring. The 3,4,5-trifluoro substitution pattern should give rise to a distinct set of signals and coupling patterns.

| Predicted NMR Data for this compound | |

| Technique | Expected Chemical Shifts (δ) and Multiplicity |

| ¹H NMR | ~ 4.4 ppm (quartet, 2H, -OCH₂CH₃), ~ 1.4 ppm (triplet, 3H, -OCH₂CH₃), 7.5-7.8 ppm (multiplet, 2H, Ar-H) |

| ¹³C NMR | ~ 185 ppm (Ar-C=O), ~ 160 ppm (O-C=O), Aromatic region with C-F coupling, ~ 63 ppm (-OCH₂), ~ 14 ppm (-CH₃) |

| ¹⁹F NMR | Two signals expected in a 2:1 ratio. One multiplet for the two F atoms at positions 3 and 5, and one multiplet for the F atom at position 4. Chemical shifts are typically observed between -100 and -170 ppm relative to CFCl₃.[3][5] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering orthogonal confirmation of the molecular formula (C₁₀H₇F₃O₃, MW: 232.16).[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure by showing the loss of characteristic fragments, such as the ethoxy group (-OC₂H₅).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

C=O Stretching : Two distinct, strong absorption bands are expected for the ketone and ester carbonyl groups, typically in the range of 1680-1750 cm⁻¹.

-

C-F Stretching : Strong bands in the fingerprint region, typically 1100-1300 cm⁻¹, are indicative of the C-F bonds on the aromatic ring.

-

C-O Stretching : Bands corresponding to the ester C-O linkage will also be present.

Quantitative Purity Assessment

Once the structure is confirmed, chromatographic techniques are employed to separate and quantify the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity of non-volatile aromatic compounds.[7][8][9] The aromatic ring and carbonyl groups in this compound make it an excellent chromophore for UV detection.

Caption: HPLC workflow for purity analysis.

Step-by-Step HPLC Protocol:

-

Column Selection : A C18 reverse-phase column is an excellent starting point due to the compound's moderate polarity.[8]

-

Mobile Phase : A gradient elution is recommended to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program (Example) :

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 10% B and equilibrate

-

-

Detection : A Diode Array Detector (DAD) is ideal, collecting spectra across a range of wavelengths. A primary monitoring wavelength of 254 nm is suitable for the aromatic system.

-

System Suitability : Before analysis, perform system suitability tests (e.g., inject a standard solution five times) to ensure the system is performing correctly. Check for repeatability of retention time and peak area (%RSD < 2%).

-

Quantification : Purity is typically reported as % Area, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and thermally stable impurities, GC-MS is a powerful complementary technique.[10][11] It offers high separation efficiency and provides mass spectral data for peak identification.

| GC-MS Method Parameters | |

| Column | DB-5ms or similar non-polar capillary column |

| Injector Temp | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Scan mode, e.g., 40-450 m/z) |

GC-MS is particularly effective for identifying residual solvents and volatile by-products from the synthesis.[12][13][14]

Integrated Analytical Workflow and Final Specification

A robust quality assessment relies on the convergence of data from multiple orthogonal techniques. The final purity specification should not be based on a single method but on a holistic evaluation.

dot digraph "Integrated_Analysis" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"];

Sample [label="Bulk Sample Received", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_ID" { label="Structural Identity Confirmation"; style="rounded"; bgcolor="#F1F3F4"; NMR [label="NMR (¹H, ¹³C, ¹⁹F)\nConfirms Connectivity & Fluoro-Substitution"]; MS [label="Mass Spec (HRMS)\nConfirms Molecular Formula"]; IR [label="IR Spectroscopy\nConfirms Functional Groups"]; }

subgraph "cluster_Purity" { label="Quantitative Purity & Impurity Profile"; style="rounded"; bgcolor="#F1F3F4"; HPLC [label="HPLC-UV/DAD\nPrimary Purity Assay (% Area)"]; GCMS [label="GC-MS\nVolatile Impurities & Solvents"]; }

CoA [label="Certificate of Analysis\nPurity ≥ 98%", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> {NMR, MS, IR} [lhead="cluster_ID", label="Structural Tests", color="#5F6368"]; Sample -> {HPLC, GCMS} [lhead="cluster_Purity", label="Purity Tests", color="#5F6368"]; {NMR, MS, IR, HPLC, GCMS} -> CoA [label="Data Consolidation", color="#5F6368"]; }

Caption: Integrated workflow for characterization and purity.

A typical Certificate of Analysis for high-purity this compound intended for research and development would specify:

-

Appearance : Conforms to standard (e.g., Colorless to light yellow oil).

-

Identity : Conforms to ¹H NMR, ¹⁹F NMR, and MS data.

-

Purity (HPLC) : ≥ 98.0% (Area %).

-

Residual Solvents (GC-MS) : Below specified limits (e.g., < 0.1%).

By following this comprehensive analytical guide, researchers and drug development professionals can ensure the quality, consistency, and reliability of this compound, thereby enabling more robust and reproducible scientific outcomes.

References

-

Frontiers. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Available from: [Link]

-

PubMed. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Available from: [Link]

-

Separation Science. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Available from: [Link]

-

LCGC. Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

SpectraBase. 1,2,3-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

-

Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

-

PrepChem.com. Synthesis of ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate. Available from: [Link]

-

YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available from: [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available from: [Link]

-

ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Available from: [Link]

-

PubMed. Identification of novel fluorinated surfactants in aqueous film forming foams and commercial surfactant concentrates. Available from: [Link]

-

ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available from: [Link]

-

PubMed. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

- Google Patents. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

ACS Fall 2025. Rapid detection and targeted analysis of fluorinated compounds in feminine hygiene products. Available from: [Link]

- Google Patents. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate.

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[10][12]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. colorado.edu [colorado.edu]

- 6. scbt.com [scbt.com]

- 7. waters.com [waters.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples | Separation Science [sepscience.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Exploratory Studies on Trifluorinated Building Blocks: A Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] Its introduction can profoundly enhance metabolic stability, tune lipophilicity, and improve binding affinity to biological targets.[1][3][4] This guide provides an in-depth exploration of trifluorinated building blocks, intended for researchers, chemists, and drug development professionals. We will delve into the fundamental impact of trifluoromethylation, survey key synthetic strategies for accessing these valuable motifs, present detailed experimental protocols, and discuss the challenges and future directions in this dynamic field of organic chemistry.

The Foundational Impact of the Trifluoromethyl Group in Drug Design

The outsized influence of the trifluoromethyl group belies its simple structure. Replacing a methyl group or even a hydrogen atom with a CF3 moiety can dramatically alter a molecule's profile in a drug discovery context. This is attributable to the unique properties of the fluorine atoms and the carbon-fluorine bond.

1.1. Enhancement of Metabolic Stability One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[6] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. By blocking a potential metabolic hotspot, chemists can increase a drug's half-life, reduce dosing frequency, and improve patient compliance.[5][6]

1.2. Modulation of Physicochemical Properties The CF3 group is highly lipophilic, a property that can improve a compound's ability to cross biological membranes and enhance oral bioavailability.[3][5][6] Furthermore, its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups, which can alter a molecule's ionization state at physiological pH and modulate its interaction with target proteins.[1][5]

The following table provides a quantitative comparison of how trifluoromethylation impacts key physicochemical properties.

| Property | Toluene (Non-Fluorinated) | Benzotrifluoride (Trifluoromethylated) | Rationale for Change |

| LogP (Lipophilicity) | 2.73 | 2.57 | The CF3 group increases lipophilicity over a hydrogen, but its electron-withdrawing nature can slightly decrease the LogP compared to a methyl group in some contexts. It significantly increases lipophilicity when replacing a polar group.[6] |

| pKa | ~42 (Methyl C-H) | ~38 (Methyl C-H) | The strong inductive electron-withdrawing effect of the three fluorine atoms acidifies the benzylic C-H bonds. |

| Metabolic Stability | Susceptible to benzylic oxidation | Highly resistant to oxidation | The high strength of the C-F bonds and the stability of the CF3 group prevent metabolic degradation at that position.[5][6] |

1.3. Improved Target Binding Affinity The trifluoromethyl group can enhance binding affinity through multiple mechanisms. Its steric bulk, which is larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[1] Additionally, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonds, further anchoring the drug to its target.[1]

Core Synthetic Strategies for Trifluoromethylation

The development of robust and versatile methods to install the CF3 group has been a major focus of synthetic chemistry research. These methods can be broadly categorized based on the nature of the trifluoromethylating agent.[7]

Logical Overview of Trifluoromethylation Approaches

Caption: Key strategies for introducing a CF3 group.

2.1. Nucleophilic Trifluoromethylation This approach utilizes a "CF3-" synthon. The most common reagent is (trifluoromethyl)trimethylsilane (TMSCF3), often called Ruppert's reagent.[8] It requires a fluoride or alkoxide initiator to generate the active nucleophilic trifluoromethyl anion. This method is highly effective for the trifluoromethylation of carbonyl compounds (aldehydes, ketones) and imines.[9]

2.2. Electrophilic Trifluoromethylation Reagents in this class deliver a "CF3+" synthon and are particularly useful for trifluoromethylating nucleophiles like enolates, enamines, and electron-rich aromatic rings.[10][11] Prominent examples include hypervalent iodine reagents (e.g., Togni's reagents) and trifluoromethyl-dibenzosulfonium salts (e.g., Umemoto's reagents).[8][10] These reactions have expanded the scope of direct trifluoromethylation significantly.

2.3. Radical Trifluoromethylation Generating a trifluoromethyl radical (•CF3) is a powerful strategy for functionalizing C-H bonds and alkenes.[8] These reactions are often initiated by photoredox catalysis under mild conditions, using precursors like CF3I or triflyl chloride (CF3SO2Cl).[8][12] Transition metal catalysis, particularly with copper, is also frequently employed to mediate radical trifluoromethylation processes.[13][14]

Experimental Workflow: Copper-Catalyzed Trifluoromethylation

The following diagram illustrates a typical workflow for a copper-catalyzed reaction, a common and versatile method in the field.

Caption: A typical copper-catalyzed trifluoromethylation workflow.

Asymmetric Synthesis of Chiral Trifluoromethylated Building Blocks

The creation of stereocenters bearing a trifluoromethyl group is of paramount importance for drug discovery, as stereochemistry is critical for biological activity.[15] However, the steric bulk and strong electron-withdrawing nature of the CF3 group present unique challenges.[15] Several powerful strategies have emerged to address this.

3.1. Catalytic Asymmetric Reduction and Addition One of the most common strategies for accessing chiral α-trifluoromethyl amines is the catalytic enantioselective reduction of CF3-substituted ketimines.[9] This can be achieved through methods like asymmetric hydrogenation or transfer hydrogenation using chiral transition metal catalysts.[9] Similarly, the catalytic addition of nucleophiles (e.g., in Strecker or Mannich reactions) to trifluoromethyl imines provides another robust route.[9][15]

3.2. Organocatalytic Approaches Organocatalysis has provided mild and efficient methods for asymmetric trifluoromethylation. For instance, chiral secondary amines can catalyze the enantioselective isomerization of trifluoromethyl imines to furnish chiral amines.[16] Furthermore, domino reactions, such as the Michael/Mannich cycloaddition, can construct complex trifluoromethylated pyrrolidines with multiple stereocenters in a single pot with high stereocontrol.[17]

Protocol: Asymmetric Synthesis of a Trifluoromethylated Amine via Imine Isomerization

This protocol is based on established organocatalytic methods for the enantioselective isomerization of trifluoromethyl imines.[16]

Objective: To synthesize an optically active trifluoromethylated amine from the corresponding imine using a chiral Brønsted acid catalyst.

Materials:

-

N-Benzylidene-1,1,1-trifluoroethan-2-amine (1.0 equiv)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP) (0.05 equiv)

-

Anhydrous Toluene (as solvent)

-

Inert atmosphere supplies (Nitrogen or Argon)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and hot plate

Procedure:

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 5 minutes.

-

Solvent and Substrate Addition: Add anhydrous toluene (to make a 0.1 M solution) via syringe. Stir the solution for 5 minutes at room temperature. Add the trifluoromethyl imine substrate (1.0 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature (or as optimized for the specific substrate) for 24-48 hours.

-

Causality Note: The chiral phosphoric acid acts as a Brønsted acid to protonate the imine nitrogen, while its chiral backbone directs the subsequent proton transfer, establishing the stereocenter with high enantioselectivity.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for 1H NMR analysis to observe the conversion of the imine to the corresponding enamine/amine.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure, optically active trifluoromethylated amine.

-

Characterization: Characterize the final product by NMR (1H, 13C, 19F) and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Challenges and Future Outlook

Despite significant progress, challenges in the synthesis and application of trifluorinated building blocks remain.

-

Scalability and Cost: Many advanced trifluoromethylating reagents are expensive, and scaling up complex catalytic reactions can be challenging, hindering their application in large-scale manufacturing.[2][18]

-

Regioselectivity: Directing trifluoromethylation to a specific position in a complex molecule, especially in the presence of multiple potential reaction sites, remains a significant hurdle.[19]

-

New Frontiers: The development of novel fluorinated motifs beyond the standard CF3 group is an active area of research.[20] Furthermore, the application of biocatalysis, using enzymes to perform selective fluorination or transformations on fluorinated substrates, offers a promising avenue for creating complex chiral building blocks under environmentally benign conditions.[21][22]

Conclusion

Trifluorinated building blocks are indispensable tools in modern drug discovery and materials science.[4][23] A deep understanding of the physicochemical effects of the CF3 group, coupled with a growing arsenal of synthetic methodologies, allows chemists to rationally design molecules with improved properties. While challenges in cost, scale, and selectivity persist, ongoing innovation in catalysis, including photoredox and biocatalytic approaches, continues to push the boundaries of what is possible, ensuring that the "enchanted" trifluoromethyl group will remain a fixture in molecular design for the foreseeable future.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications (RSC Publishing). [Link]

-

Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

-

Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. Current Organic Chemistry. [Link]

-

Recent advances in transition metal-mediated trifluoromethylation reactions. RSC Publishing. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light. ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

ChemInform Abstract: Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ResearchGate. [Link]

-

Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. ResearchGate. [Link]

-

Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. PMC - NIH. [Link]

-

Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

Trifluoromethylation. Wikipedia. [Link]

-

Choosing the Right Trifluoromethylated Building Blocks for Your Synthesis. Wechem. [Link]

-

The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA. [Link]

-

Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. Chemical Communications (RSC Publishing). [Link]

-

Exploring the Synthesis and Properties of Trifluoromethylated Heterocycles. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI. [Link]

-

Computational Analysis of Reaction Mechanism for Trifluoromethylation of Organic Compounds. Montclair State University. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]

-

A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3NC(H)OH. Elsevier. [Link]

-

Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. NIH. [Link]

-

Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate. [Link]

-

Fluorine biocatalysis. PubMed. [Link]

-

Trifluoromethylated heterocycles. PubMed - NIH. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes. MDPI. [Link]

-

Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

-

Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]

-

Gas‐Phase Structure and Vibrational Properties of Trifluoromethyl Trifluoromethanesulfonate, CF3SO2OCF3. ResearchGate. [Link]

-

Biocatalytic approach to chiral fluoroaromatic scaffolds. RSC Publishing. [Link]

-

Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

-

Biologically active and relevant fluorinated compounds. ResearchGate. [Link]

-

Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. chimia.ch [chimia.ch]

- 16. Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pharmtech.com [pharmtech.com]

- 20. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biocatalytic approach to chiral fluoroaromatic scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. フッ素化ビルディングブロック [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: The Strategic Application of Ethyl 3,4,5-trifluorobenzoylformate in the Synthesis of Advanced Fluoroquinolone Antibiotics

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of Ethyl 3,4,5-trifluorobenzoylformate as a strategic precursor in the synthesis of fluoroquinolone antibiotics. We will delineate the core chemical principles, provide validated step-by-step protocols, and explain the causal reasoning behind the synthetic choices, moving from the precursor to a final, biologically relevant fluoroquinolone scaffold.

Introduction: The Enduring Importance of Fluoroquinolones and Synthetic Innovation